molecular formula C10H15ClN2O2 B6175104 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride CAS No. 2503204-46-2

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride

Cat. No.: B6175104
CAS No.: 2503204-46-2
M. Wt: 230.7
InChI Key:
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Description

“3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride” is an organic compound . The IUPAC name for this compound is 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid dihydrochloride . It has a molecular weight of 268.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2.2ClH/c13-9(14)2-1-7-5-11-8-6-10-3-4-12(7)8;;/h5,10H,1-4,6H2,(H,13,14);2*1H . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a white solid and is often present in the form of a hydrochloride salt . Its storage temperature is room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves the reaction of 3-bromo-propionic acid with 5-amino-6H-imidazo[1,2-a]pyridine in the presence of a coupling agent to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.", "Starting Materials": [ "3-bromo-propionic acid", "5-amino-6H-imidazo[1,2-a]pyridine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-propionic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the activated ester intermediate.", "Step 2: The activated ester intermediate is then reacted with 5-amino-6H-imidazo[1,2-a]pyridine in the presence of a base, such as triethylamine, to form the desired product, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid.", "Step 3: The product is then treated with hydrochloric acid to obtain the hydrochloride salt form, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride." ] }

CAS No.

2503204-46-2

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

95

Origin of Product

United States

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